2(1H)-Pyrazinone, 5-(4-fluorophenyl)-
Description
2(1H)-Pyrazinone is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 2, and a ketone group at position 2. The derivative 5-(4-fluorophenyl)-2(1H)-pyrazinone introduces a 4-fluorophenyl substituent at position 5, significantly altering its electronic and steric properties.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
InChI Key |
CGPWKPWQRYVINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazin-2-ol ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Type
The substituent’s position and nature profoundly influence the physicochemical and biological properties of 2(1H)-pyrazinone derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison of 2(1H)-Pyrazinone Derivatives
*Hypothetical data inferred from structural analogs.
Electronic and Steric Effects
- Aryl vs. Alkyl Substituents: The 4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating alkyl groups in Hyalanone A and 5,6-diethyl derivatives . This difference impacts reactivity, solubility, and binding affinity in biological systems.
- Positional Influence : Substituents at position 5 (as in 5-methyl and 5-aryl analogs) directly affect the ring’s electron density. For example, the 4-fluorophenyl group may stabilize the ring through resonance, whereas alkyl groups (e.g., methyl or ethyl) primarily contribute to steric bulk .
Physicochemical Properties
- Molecular Weight and Polarity: The 4-fluorophenyl derivative (MW 190.18) is heavier and more polar than alkyl-substituted analogs like 5-methylpyrazinone (MW 110.11) , likely influencing its pharmacokinetic properties.
Comparative Spectroscopic Data
- NMR Trends: Hyalanone A and B show distinct ¹H and ¹³C NMR shifts due to substituent effects. For instance, the hydroxyethyl group in Hyalanone B causes an oxygenated methine signal at δH 4.89, absent in alkyl-substituted analogs. The 4-fluorophenyl group would likely produce aromatic proton signals (δH 7.0–7.5) and deshielded carbon peaks, differing markedly from alkyl-substituted derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
